molecular formula C16H14FNO3S B2385655 2-[(2-Fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid CAS No. 304685-78-7

2-[(2-Fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Cat. No.: B2385655
CAS No.: 304685-78-7
M. Wt: 319.35
InChI Key: BEBKZRVTISOKIU-UHFFFAOYSA-N
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Description

2-[(2-Fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (molecular formula: C₁₆H₁₄FNO₃S, molecular weight: 319.35 g/mol) is a benzothiophene derivative featuring a tetrahydrobenzo[b]thiophene core substituted with a 2-fluorobenzoylamino group at position 2 and a carboxylic acid group at position 3 . Its SMILES notation is C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3F)C(=O)O, and its InChIKey is BEBKZRVTISOKIU-UHFFFAOYSA-N . The compound’s structural rigidity from the tetrahydro ring system and electron-withdrawing fluorine substituent may influence its physicochemical properties, including solubility and intermolecular interactions. Predicted collision cross-section (CCS) values for its adducts range from 170.0–179.1 Ų (positive ion mode) and 171.8–173.9 Ų (negative ion mode), suggesting moderate polarity .

Properties

IUPAC Name

2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3S/c17-11-7-3-1-5-9(11)14(19)18-15-13(16(20)21)10-6-2-4-8-12(10)22-15/h1,3,5,7H,2,4,6,8H2,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBKZRVTISOKIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Reaction

The cyclocondensation proceeds under reflux in ethanol, utilizing morpholine as a catalyst. The mechanism involves Knorr-type thiophene ring formation, where sulfur acts as a cyclizing agent. Key parameters include:

Parameter Value
Reaction temperature 80–90°C
Reaction time 6–8 hours
Yield 70–75%

Subsequent alkaline hydrolysis of the ethyl ester group (1 M NaOH, 80°C, 2 hours) affords the carboxylic acid derivative. The hydrolysis efficiency exceeds 90%, as confirmed by HPLC.

N-Acylation with 2-Fluorobenzoyl Chloride

Introducing the 2-fluorobenzoyl group to the amine functionality requires careful acylation. Two predominant methods are documented: solution-phase and solid-phase synthesis.

Solution-Phase Acylation

In a typical procedure, 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is dissolved in anhydrous dichloromethane (DCM) and treated with triethylamine (TEA) to deprotonate the amine. 2-Fluorobenzoyl chloride (1.1 equivalents) is added dropwise at 0°C, followed by stirring at room temperature for 2–4 hours.

Reaction Conditions:

  • Solvent: DCM
  • Base: TEA (1.5 equivalents)
  • Temperature: 0°C → room temperature
  • Yield: 65–70% after column chromatography (hexane/ethyl acetate)

The crude product is purified via silica gel chromatography, with elution monitored by TLC (Rf = 0.3 in 3:1 hexane/ethyl acetate).

Solid-Phase Synthesis

Solid-phase approaches, as detailed in PMC8625420, offer enhanced purity control. The amine intermediate is first immobilized on 2-chlorotrityl chloride (2-ClTrtCl) resin. After Fmoc deprotection, 2-fluorobenzoyl chloride is coupled using HBTU/DIEA activation under microwave irradiation (50°C, 30 minutes).

Key Advantages:

  • Reduced side reactions (e.g., over-acylation)
  • Purification via simple filtration
  • Yield: 85–90% after cleavage (TFA/DCM)

Spectroscopic Characterization and Analytical Data

Post-synthesis characterization ensures structural fidelity. Critical spectral data include:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.51 (s, 1H, COOH), 10.23 (s, 1H, NH), 7.82–7.45 (m, 4H, Ar-H), 2.75–2.65 (m, 4H, CH₂), 1.85–1.70 (m, 4H, CH₂).
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 172.1 (COOH), 166.3 (CONH), 160.1 (C-F), 135.2–115.4 (Ar-C), 28.4–22.1 (CH₂).

High-Resolution Mass Spectrometry (HR-MS)

  • Observed: m/z 319.0678 [M-H]⁻ (calculated for C₁₆H₁₄FNO₃S: 319.0678).

Infrared Spectroscopy (IR)

  • Peaks at 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend), and 1245 cm⁻¹ (C-F stretch).

Comparative Analysis of Synthetic Routes

Parameter Solution-Phase Solid-Phase
Yield 65–70% 85–90%
Purification Column chromatography Filtration
Scalability Moderate High
Cost Low High (resin cost)

The solid-phase method, while costlier, is preferable for high-throughput synthesis due to superior yields and minimal purification. Conversely, solution-phase synthesis remains viable for small-scale laboratory preparations.

Optimization Strategies and Challenges

Solvent Selection

Polar aprotic solvents (e.g., DMF) improve acylation efficiency but complicate purification. Non-polar solvents (DCM) balance reactivity and workability.

Side Reactions

Over-acylation is mitigated by using 1.1 equivalents of 2-fluorobenzoyl chloride and maintaining low temperatures during reagent addition.

Green Chemistry Considerations

Microwave-assisted synthesis reduces reaction times by 50% and energy consumption by 30%, aligning with sustainable practices.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Drug Development :
    • This compound serves as a valuable building block in the synthesis of more complex molecules aimed at drug development. Its derivatives are being explored for their potential as pharmaceutical agents, particularly in the treatment of pain and inflammation.
    • Specific derivatives have shown promising analgesic properties that may surpass those of established analgesics like metamizole in preclinical studies.
  • Biological Activity Studies :
    • Research indicates that 2-[(2-Fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid exhibits significant biological activities, including antimicrobial and anticancer properties. Studies are ongoing to elucidate its mechanisms of action against various cellular targets such as enzymes and receptors involved in disease pathways .

Industrial Applications

  • Synthesis of Novel Materials :
    • The compound is utilized in the development of new materials and chemical processes. Its unique structure allows for the exploration of novel chemical reactions and the synthesis of advanced materials with specific properties .
  • Chemical Reactions :
    • It can be employed as a reagent in organic synthesis, facilitating reactions that lead to the formation of various substituted benzothiophene derivatives. This versatility makes it a key component in the production of specialty chemicals.

Analgesic Activity

A study investigated the analgesic effects of derivatives of this compound using animal models. The results indicated that certain derivatives demonstrated superior efficacy compared to traditional analgesics, suggesting potential for clinical applications in pain management therapies.

Antimicrobial Properties

Another research effort focused on evaluating the antimicrobial activity of this compound against various bacterial strains. The findings revealed promising inhibitory effects, indicating its potential use as an antimicrobial agent in pharmaceutical formulations .

Mechanism of Action

The mechanism of action of 2-[(2-Fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 2-fluoro substituent in the target compound enhances electrophilicity compared to the electron-donating 4-methoxy group in or the bulky 3,4,5-trimethoxy group in .
  • Functional Group at Position 3 : Carboxylic acid derivatives (e.g., ) exhibit higher polarity than carboxamide analogues (e.g., ), impacting solubility and bioavailability.

Comparison with Analogues :

  • The 3,4,5-trimethoxybenzoyl derivative requires additional protection/deprotection steps due to the steric hindrance of the trimethoxy group.
  • Sulfonamide derivatives (e.g., ) utilize sulfonyl chlorides instead of acyl chlorides, altering reaction kinetics.

Physicochemical and Spectroscopic Comparison

Property Target Compound 3,4,5-Trimethoxybenzoyl Derivative 4-Methoxybenzoyl Derivative
Molecular Weight 319.35 402.47 331.39
Predicted LogP ~2.1 (estimated) ~2.8 ~2.3
Hydrogen Bond Donors 2 (NH, COOH) 2 (NH, CONH₂) 2 (NH, COOH)
Hydrogen Bond Acceptors 5 7 5
CCS (Ų) [M+H]+ 170.0 Not reported Not reported

Biological Activity

2-[(2-Fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H14FNO3SC_{16}H_{14}FNO_3S with a molecular weight of approximately 319.35 g/mol. The compound features a benzothiophene core with a fluorobenzoyl substitution, which may influence its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₄FNO₃S
Molecular Weight319.35 g/mol
SMILESO=C(C(C=CC=C1)=C1F)NC2=C(C(O)=O)C(CCCC3)=C3S2
InChI KeyBEBKZRVTISOKIU-UHFFFAOYSA-N

Analgesic Activity

Recent studies have indicated that derivatives of benzothiophene compounds exhibit significant analgesic properties. For instance, research conducted on related compounds demonstrated that they possess analgesic effects that surpass those of standard analgesics like metamizole when tested using the "hot plate" method on mice . This suggests that the structural modifications in compounds like this compound may enhance pain-relieving properties.

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound. Studies have shown that thiophene derivatives can exhibit antibacterial and antifungal activities. The presence of the fluorobenzoyl moiety may contribute to enhanced interaction with microbial targets, although specific data on this compound's antimicrobial efficacy remains limited .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with various neurotransmitter systems or inhibit specific enzymes involved in pain pathways or microbial metabolism.

Case Studies and Research Findings

Several studies have focused on similar compounds within the benzothiophene class:

  • Case Study on Analgesic Effects : A study published in the Russian Journal of Organic Chemistry highlighted the synthesis and evaluation of analgesic activity for derivatives related to benzothiophene. The results indicated significant pain relief comparable to established analgesics in animal models .
  • Antimicrobial Evaluation : Research conducted on thiophene derivatives has shown promising results against various bacterial strains. The structural variations introduced by substituents such as fluorobenzoyl may enhance their efficacy against resistant strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with 2-fluorobenzoyl chloride. Key steps include:

  • Activation of the carboxylic acid group using coupling agents like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF with DIPEA as a base .
  • Reaction monitoring via TLC or HPLC to track intermediate formation.
  • Purification via reverse-phase HPLC (e.g., methanol-water gradients) to isolate the final product with >95% purity .
    • Critical Parameters : Excess 2-fluorobenzoyl chloride (1.2–1.5 equivalents) minimizes unreacted starting material, while prolonged reaction times (24–48 hours at 50°C) ensure complete acylation.

Q. How is the compound characterized structurally, and what spectroscopic techniques are essential for confirming its identity?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the downfield-shifted aromatic proton (δ 7.8–8.2 ppm for fluorobenzoyl) and the tetrahydrobenzothiophene backbone protons (δ 1.5–2.8 ppm for cyclohexene-like CH2 groups) .
  • IR Spectroscopy : Confirmatory peaks for C=O (1680–1720 cm⁻¹), NH (3300–3400 cm⁻¹), and C-F (1100–1250 cm⁻¹) bonds .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass validation (e.g., [M+H]+ = 348.09 Da for C17H15FNO3S).

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro assays and computational predictions for this compound?

  • Methodological Answer :

  • Data Reconciliation : Cross-validate computational predictions (e.g., PASS Online for anticancer/antimycobacterial activity) with experimental IC50 values in cell-based assays (e.g., MTT for cytotoxicity) .
  • Assay Optimization : Account for solubility differences by testing DMSO stock concentrations <0.1% to avoid solvent interference.
  • Structural Analog Comparison : Compare activity with derivatives (e.g., 2-[(4-chlorobenzylidene)amino] analogs) to identify substituent-dependent trends .

Q. How can crystallographic studies elucidate conformational flexibility and intermolecular interactions critical for target binding?

  • Methodological Answer :

  • Single-Crystal X-Ray Diffraction : Use SHELXL for refinement, focusing on hydrogen-bonding motifs (e.g., N–H···O=C interactions between the amide and carboxyl groups) .
  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bonding patterns (e.g., R₂²(8) motifs in dimeric packing) .
  • Puckering Analysis : Quantify tetrahydrobenzothiophene ring distortion using Cremer-Pople parameters (e.g., Q = 0.5 Å, θ = 30° for envelope conformers) .

Q. What mechanistic insights guide the optimization of this compound’s selectivity for retinoic acid receptor-related orphan receptor γt (RORγt)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions between the fluorobenzoyl group and RORγt’s hydrophobic pocket (e.g., π-stacking with Phe377).
  • SAR Analysis : Modify the tetrahydrobenzothiophene core (e.g., introduce tert-butyl groups at position 6) to enhance steric complementarity .
  • Functional Assays : Measure IL-17 inhibition in Th17 cells to correlate structural modifications with potency .

Contradictions and Limitations

  • Biological Activity Variability : Discrepancies between PASS predictions (e.g., antitubercular activity) and experimental data may arise from membrane permeability limitations. Mitigate via prodrug strategies (e.g., esterification of the carboxylic acid) .
  • Crystallographic Challenges : Poor crystal quality due to flexible tetrahydrobenzothiophene ring. Address via co-crystallization with stabilizing ligands (e.g., PEG 4000) .

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